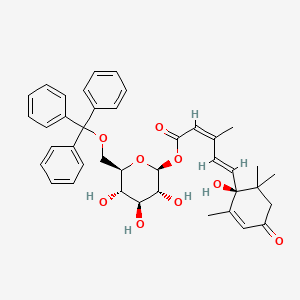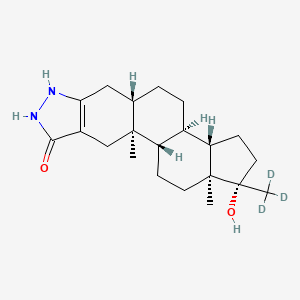![molecular formula C7H14ClF3N2 B13859057 [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is a derivative of cyclohexylhydrazine, where a trifluoromethyl group is attached to the cyclohexyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of cyclohexylhydrazine with trifluoromethylating agents under controlled conditions. One common method is the reaction of cyclohexylhydrazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanone, while reduction could produce cyclohexylhydrazine derivatives .
科学的研究の応用
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
[4-(Trifluoromethyl)phenylhydrazine Hydrochloride: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
[4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Contains a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to phenyl derivatives. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .
特性
分子式 |
C7H14ClF3N2 |
|---|---|
分子量 |
218.65 g/mol |
IUPAC名 |
[4-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h5-6,12H,1-4,11H2;1H |
InChIキー |
STGZFIYHQZTWJF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(F)(F)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
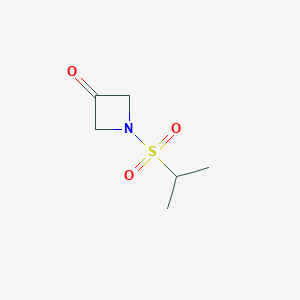
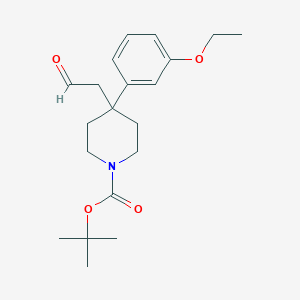
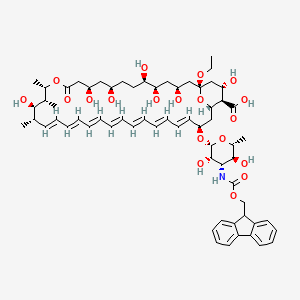
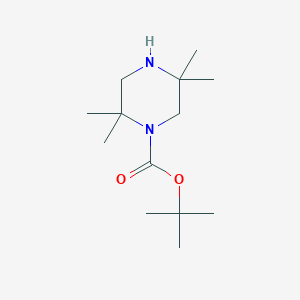
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
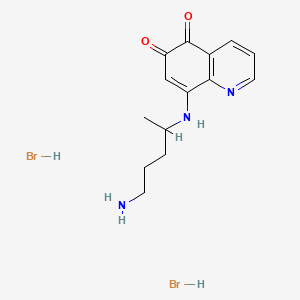

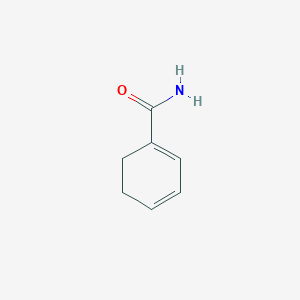
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
